![molecular formula C10H15BrN2O3 B2700468 Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate CAS No. 1639858-78-8](/img/structure/B2700468.png)
Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Synthesis Analysis
The synthetic route for Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate involves the bromination of a pyrazole ring and subsequent esterification of the carboxylic acid group. Detailed synthetic methods and reaction conditions can be found in relevant literature .
Chemical Reactions Analysis
Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate may participate in various chemical reactions, including nucleophilic substitutions, ester hydrolysis, and cross-coupling reactions. Researchers have explored its reactivity in different contexts .
Scientific Research Applications
However, based on its structure, it is a pyrazole derivative. Pyrazole derivatives are known to have a wide range of applications in medicinal chemistry due to their diverse biological activities. They can be used in the development of various drugs, including anti-inflammatory, analgesic, antibacterial, antifungal, antiviral, anticancer, and antidiabetic agents.
Enantioselective Synthesis
- Field : Organic & Biomolecular Chemistry
- Application : Pyrazolone derivatives have been used in the construction of chiral pyrazolone and pyrazole derivatives . They serve as powerful synthons in enantioselective synthesis .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used .
- Results : The last decade has seen a rapid increase in the construction of chiral pyrazolone and pyrazole derivatives .
Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : Pyrazole derivatives have diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
- Method : The specific methods of application or experimental procedures would depend on the specific drug development process being used .
- Results : Pyrazole derivatives have been used to treat a range of diseases, such as cancers, respiratory diseases, infections, and neurological diseases .
Functional Materials
- Field : Material Science
- Application : Pyrazolone and pyrazole derivatives are important classes of heterocycles due to their widespread occurrence in functional materials .
- Method : The specific methods of application or experimental procedures would depend on the specific material being synthesized .
- Results : The last decade has seen a rapid increase in the construction of chiral pyrazolone and pyrazole derivatives .
Dye Molecules
- Field : Dye and Pigment Industry
- Application : UV-active pyrazole derivatives may have applications as dye molecules .
- Method : The specific methods of application or experimental procedures would depend on the specific dye synthesis process being used .
- Results : The results or outcomes would depend on the specific dye molecule being synthesized .
Polymer Light Emitting Diodes (LEDs)
- Field : Electronics
- Application : UV-active pyrazole derivatives may have applications in polymer light emitting diodes .
- Method : The specific methods of application or experimental procedures would depend on the specific LED being manufactured .
- Results : The results or outcomes would depend on the specific LED being manufactured .
Agriculture
- Field : Agriculture
- Application : Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including agriculture .
- Method : The specific methods of application or experimental procedures would depend on the specific agricultural application .
- Results : The results or outcomes would depend on the specific agricultural application .
Enantioselective Synthesis
- Field : Organic & Biomolecular Chemistry
- Application : Pyrazolone derivatives have been used in the construction of chiral pyrazolone and pyrazole derivatives . They serve as powerful synthons in enantioselective synthesis .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used .
- Results : The last decade has seen a rapid increase in the construction of chiral pyrazolone and pyrazole derivatives .
Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : Pyrazole derivatives have diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
- Method : The specific methods of application or experimental procedures would depend on the specific drug development process being used .
- Results : Pyrazole derivatives have been used to treat a range of diseases, such as cancers, respiratory diseases, infections, and neurological diseases .
Functional Materials
- Field : Material Science
- Application : Pyrazolone and pyrazole derivatives are important classes of heterocycles due to their widespread occurrence in functional materials .
- Method : The specific methods of application or experimental procedures would depend on the specific material being synthesized .
- Results : The last decade has seen a rapid increase in the construction of chiral pyrazolone and pyrazole derivatives .
Dye Molecules
- Field : Dye and Pigment Industry
- Application : UV-active pyrazole derivatives may have applications as dye molecules .
- Method : The specific methods of application or experimental procedures would depend on the specific dye synthesis process being used .
- Results : The results or outcomes would depend on the specific dye molecule being synthesized .
Polymer Light Emitting Diodes (LEDs)
- Field : Electronics
- Application : UV-active pyrazole derivatives may have applications in polymer light emitting diodes .
- Method : The specific methods of application or experimental procedures would depend on the specific LED being manufactured .
- Results : The results or outcomes would depend on the specific LED being manufactured .
Agriculture
- Field : Agriculture
- Application : Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including agriculture .
- Method : The specific methods of application or experimental procedures would depend on the specific agricultural application .
- Results : The results or outcomes would depend on the specific agricultural application .
Safety And Hazards
- MSDS : Link to MSDS
properties
IUPAC Name |
ethyl 3-bromo-1-(1-ethoxyethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O3/c1-4-15-7(3)13-6-8(9(11)12-13)10(14)16-5-2/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVDTYZNXKHMMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=C(C(=N1)Br)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate |
Citations
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